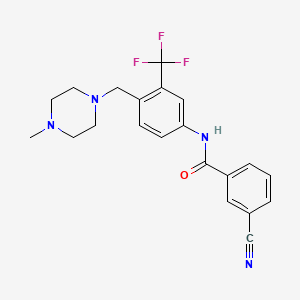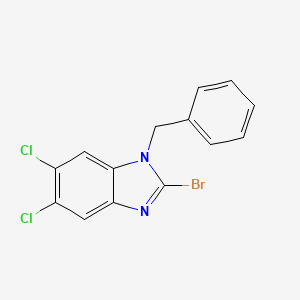
4-(tert-Butyl)-3-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-3-ethynylpyridine is an organic compound that belongs to the pyridine family It features a tert-butyl group and an ethynyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-ethynylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-tert-butylpyridine with ethynylating agents under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent production. The use of catalysts and advanced purification methods, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl)-3-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Applications De Recherche Scientifique
4-(tert-Butyl)-3-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-3-ethynylpyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Similar in having a tert-butyl group but differs in the aromatic ring structure.
4-tert-Butylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-tert-Butyl-3-iodoheptane: Contains a tert-butyl group and an iodo group, differing in the halogen substitution.
Uniqueness: 4-(tert-Butyl)-3-ethynylpyridine stands out due to the presence of both the tert-butyl and ethynyl groups, which confer unique reactivity and stability
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
4-tert-butyl-3-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-8-12-7-6-10(9)11(2,3)4/h1,6-8H,2-4H3 |
Clé InChI |
HOJONEKNKGKGHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


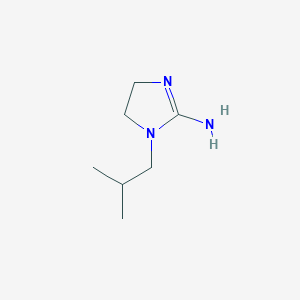
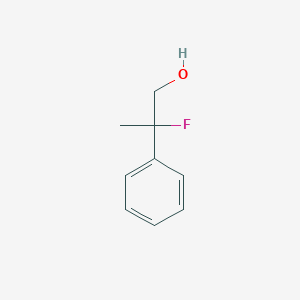
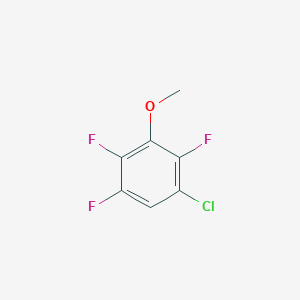
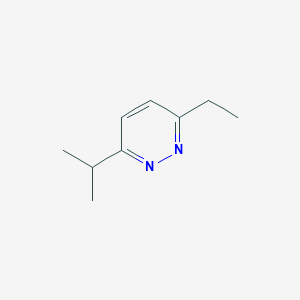

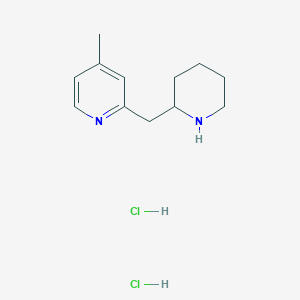
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
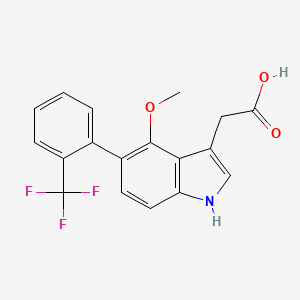
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
